molecular formula C14H7BrClNO2 B5713631 2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one CAS No. 5793-19-1

2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one

Cat. No. B5713631
CAS RN: 5793-19-1
M. Wt: 336.57 g/mol
InChI Key: OVECLOOHLQPJJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one, also known as XMD8-92, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It is a synthetic compound that belongs to the benzoxazine family and is structurally similar to the natural product hymenialdisine.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one involves the inhibition of kinase activity by binding to the ATP-binding pocket of the enzyme. This results in the disruption of downstream signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one is its high selectivity for its target kinases, which reduces off-target effects and toxicity. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the study of 2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of 2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one in combination with other drugs or therapies could also be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one involves several steps, starting from commercially available starting materials. The key step in the synthesis is the reaction of 4-bromoaniline with 2-chloro-4,5-dimethoxybenzaldehyde to form the intermediate Schiff base, which is then cyclized to form the benzoxazine ring. The final compound is obtained by deprotection of the methoxy groups using boron tribromide.

Scientific Research Applications

2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. It has been shown to inhibit the activity of several kinases, including CDKs, GSK-3β, and CK1, which are involved in cell cycle regulation, apoptosis, and inflammation.

properties

IUPAC Name

2-(4-bromophenyl)-7-chloro-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrClNO2/c15-9-3-1-8(2-4-9)13-17-12-7-10(16)5-6-11(12)14(18)19-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVECLOOHLQPJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355099
Record name STK004118
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one

CAS RN

5793-19-1
Record name STK004118
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.